molecular formula C14H10O2 B12533784 3-Methyl-6H-benzo[c]chromen-6-one CAS No. 18110-73-1

3-Methyl-6H-benzo[c]chromen-6-one

Cat. No.: B12533784
CAS No.: 18110-73-1
M. Wt: 210.23 g/mol
InChI Key: DNISIZHISDUPRT-UHFFFAOYSA-N
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Description

3-Methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a benzo[c]chromen-6-one core with a methyl group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-Methyl-6H-benzo[c]chromen-6-one are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Methyl-6H-benzo[c]chromen-6-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

3-Methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

18110-73-1

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O2/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)16-13(11)8-9/h2-8H,1H3

InChI Key

DNISIZHISDUPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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